

4-bromo-5-methoxy-1H-indole molecular weight and formula

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Compound of Interest

Compound Name: 4-bromo-5-methoxy-1H-indole

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Technical Guide: 4-bromo-5-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, a representative synthetic protocol, and potential biological relevance of **4-bromo-5-methoxy-1H-indole**. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to its substituted indole scaffold, a common motif in biologically active compounds.

Core Molecular Data

The fundamental molecular information for **4-bromo-5-methoxy-1H-indole** is summarized in the table below.

Parameter	Value
Molecular Formula	C ₉ H ₈ BrNO
Molecular Weight	226.07 g/mol [1][2][3]
IUPAC Name	4-bromo-5-methoxy-1H-indole
CAS Number	90858-86-9[1]

Representative Synthetic Protocol: Fischer Indole Synthesis

While numerous methods exist for the synthesis of substituted indoles, the Fischer indole synthesis remains a robust and widely utilized method. The following is a representative protocol for the synthesis of **4-bromo-5-methoxy-1H-indole**, adapted from the principles of the Fischer indole synthesis. This multi-step, one-pot process involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization.

Experimental Protocol

Materials:

- 4-Bromo-5-methoxyphenylhydrazine hydrochloride
- Acetaldehyde
- Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)
- Ethanol
- Dichloromethane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

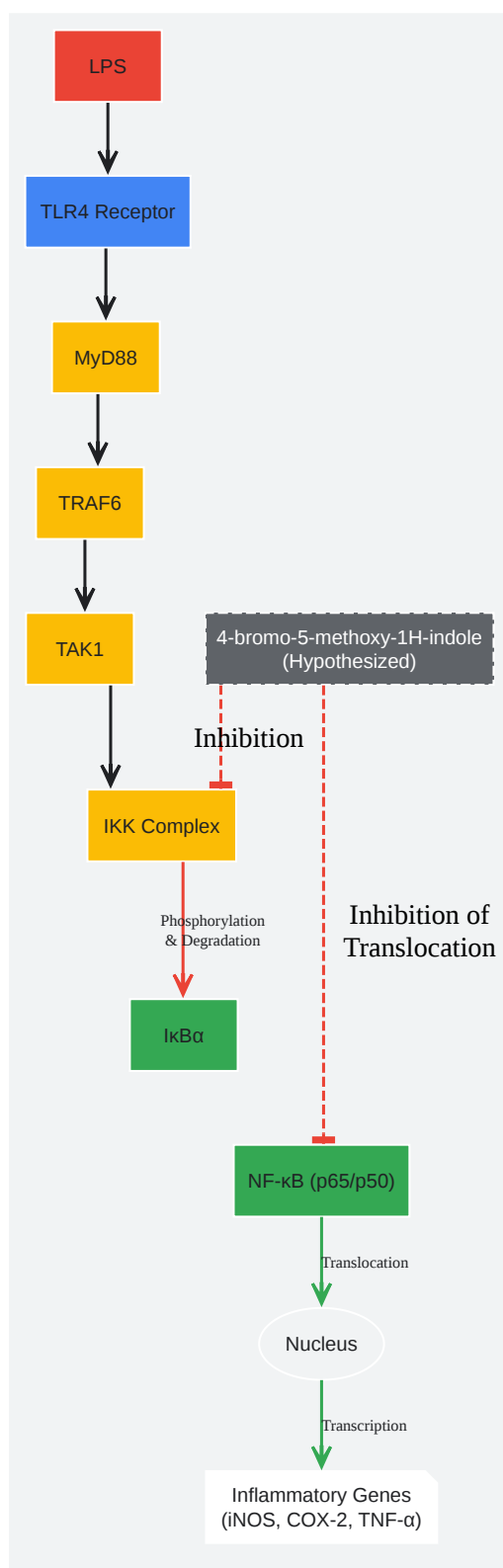
- Hydrazone Formation:

- In a round-bottom flask, dissolve 4-bromo-5-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol.
- Add acetaldehyde (1.1 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC).
- Indolization (Cyclization):
 - Once hydrazone formation is complete, carefully add the acid catalyst (e.g., polyphosphoric acid, 5-10 equivalents by weight) to the reaction mixture.
 - Heat the mixture to 80-100°C and stir for 2-6 hours. The progress of the cyclization to form the indole ring should be monitored by TLC.
- Work-up and Isolation:
 - After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
 - Slowly neutralize the acid by adding a saturated sodium bicarbonate solution until the effervescence ceases.
 - Extract the aqueous layer with dichloromethane (3 x 50 mL).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification:
 - Purify the crude **4-bromo-5-methoxy-1H-indole** by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure product.

Potential Biological Signaling Pathway

Substituted indoles are known to exhibit a wide range of biological activities, often through the modulation of key signaling pathways. While the specific pathways affected by **4-bromo-5-methoxy-1H-indole** are not extensively characterized, structurally similar compounds containing a bromo-methoxy-phenyl moiety have been shown to influence inflammatory pathways. For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been demonstrated to suppress pro-inflammatory responses by inhibiting the NF- κ B and MAPK signaling pathways in activated microglial cells.^[4]

The diagram below illustrates a generalized workflow of how a compound like **4-bromo-5-methoxy-1H-indole** could potentially inhibit lipopolysaccharide (LPS)-induced inflammation, based on the known activity of analogous structures.



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Caption: Hypothesized anti-inflammatory workflow of **4-bromo-5-methoxy-1H-indole**.

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